molecular formula C14H24O2 B14663147 Cyclopentanone, 2-hexyl-3-(1-oxopropyl)- CAS No. 37492-43-6

Cyclopentanone, 2-hexyl-3-(1-oxopropyl)-

Cat. No.: B14663147
CAS No.: 37492-43-6
M. Wt: 224.34 g/mol
InChI Key: WVTTZKJVUNCKHG-UHFFFAOYSA-N
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Description

Cyclopentanone, 2-hexyl-3-(1-oxopropyl)- is an organic compound with the molecular formula C14H24O2 It is a derivative of cyclopentanone, featuring a hexyl group and an oxopropyl group attached to the cyclopentanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentanone, 2-hexyl-3-(1-oxopropyl)- can be achieved through several methods. One common approach involves the Claisen condensation of cyclopentanone with hexyl acetate, followed by the addition of propionyl chloride. The reaction typically requires a base such as sodium ethoxide and is conducted under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of Cyclopentanone, 2-hexyl-3-(1-oxopropyl)- may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process may include steps such as distillation and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanone, 2-hexyl-3-(1-oxopropyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted cyclopentanone derivatives.

Scientific Research Applications

Cyclopentanone, 2-hexyl-3-(1-oxopropyl)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fragrances and flavorings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Cyclopentanone, 2-hexyl-3-(1-oxopropyl)- involves its interaction with various molecular targets. The compound’s ketone groups can form hydrogen bonds with enzymes and other proteins, influencing their activity. Additionally, the hexyl and oxopropyl groups may interact with hydrophobic regions of biological molecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanone: A simpler ketone with a five-membered ring.

    Cyclohexanone: A six-membered ring ketone with similar reactivity.

    2-Cyclopenten-1-one: Contains a double bond in the ring, leading to different reactivity.

Uniqueness

Cyclopentanone, 2-hexyl-3-(1-oxopropyl)- is unique due to the presence of both a hexyl and an oxopropyl group, which confer distinct chemical and physical properties

Properties

CAS No.

37492-43-6

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

2-hexyl-3-propanoylcyclopentan-1-one

InChI

InChI=1S/C14H24O2/c1-3-5-6-7-8-11-12(13(15)4-2)9-10-14(11)16/h11-12H,3-10H2,1-2H3

InChI Key

WVTTZKJVUNCKHG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1C(CCC1=O)C(=O)CC

Origin of Product

United States

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